3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chloro-2-methylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c1-12-7(4(9)3-10-12)5-2-6(8(13)14)15-11-5/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZIQSUGGYNURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934595-97-7 | |
| Record name | 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones, while the oxazole ring can be formed via the cyclization of α-haloketones with amides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the process. The scalability of the synthesis is also a key consideration, often requiring the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as
Biological Activity
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring substituted with a chloro group and an oxazole ring, which are known to influence its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Compounds similar to this compound have been shown to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and Aurora-A kinase. For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit the proliferation of prostate cancer cell lines through androgen receptor antagonism .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.25 | |
| Compound B | Aurora-A | 0.5 | |
| This compound | Prostate Cancer | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. In vitro studies suggest that modifications in the pyrazole structure can enhance antifungal activity against phytopathogenic fungi .
Case Study: Antifungal Activity
A series of pyrazole carboxamide derivatives were synthesized and tested against several fungal strains. Results indicated that compounds with similar structural features to this compound exhibited moderate to excellent antifungal activity .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural characteristics. Key factors influencing their efficacy include:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like chlorine) can enhance biological activity by increasing the compound's lipophilicity.
- Oxazole Ring Influence : The oxazole moiety contributes to the overall stability and bioavailability of the compound.
- Positioning of Functional Groups : The arrangement of functional groups around the core structure significantly affects binding affinity to target proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid
- CAS Number : 1934595-97-7
- Molecular Formula : C₈H₆ClN₃O₃
- Molecular Weight : 227.6 g/mol .
Structural Features :
The compound consists of a 1,2-oxazole ring substituted at position 3 with a 4-chloro-1-methylpyrazole moiety and at position 5 with a carboxylic acid group. This structure makes it a versatile scaffold for pharmaceutical and agrochemical applications due to its dual heterocyclic system and polar functional groups .
Comparative Analysis with Structurally Related Compounds
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
- Key Differences :
- Backbone : Contains a 4,5-dihydro-1,2-oxazole (partially saturated oxazole) vs. the fully aromatic oxazole in the target compound.
- Substituents : Features a 2-butyl-5-chloroimidazole group instead of a 4-chloro-1-methylpyrazole.
- Properties and Applications: This metabolite, derived from enzymatic hydrolysis of a parent drug, exhibits reduced aromaticity, which may lower metabolic stability compared to the fully conjugated target compound .
| Parameter | Target Compound | Dihydro-Oxazole Analog |
|---|---|---|
| Oxazole Saturation | Aromatic | 4,5-Dihydro |
| Heterocyclic Substituent | Pyrazole | Imidazole |
| Bioactivity | Scaffold potential | Anti-inflammatory (preclinical) |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic Acid
- Key Differences :
- Substituents : Nitro group at pyrazole position 3 and methyl at oxazole position 3.
- Carboxylic Acid Position : Located at oxazole position 3 vs. position 5 in the target compound.
- However, this may also reduce metabolic stability compared to the target compound’s chloro-methylpyrazole system .
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic Acid
- Key Differences :
- Substituents : Ethyl and methyl groups on the pyrazole vs. chloro and methyl in the target compound.
- Physicochemical Properties: The ethyl group increases lipophilicity (logP ~1.8 vs.
3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic Acid
- Key Differences :
- Substituent : Piperidine ring replaces the pyrazole, introducing a basic amine (pKa ~10.5).
- Applications :
- The piperidine moiety enhances solubility in acidic environments (e.g., gastric fluid), making it suitable for oral drug formulations. However, steric bulk may limit target binding compared to the planar pyrazole in the target compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization reactions between precursors such as substituted pyrazoles and oxazole derivatives. For example, a two-step approach may include:
Formation of the pyrazole ring : Chlorination and methylation of a pyrazole precursor under reflux with catalysts like POCl₃ or DMF .
Oxazole ring closure : Condensation with a carboxylic acid derivative using coupling agents (e.g., DCC or EDC) in anhydrous conditions .
- Optimization : Yield is highly sensitive to temperature, solvent polarity, and catalyst selection. For instance, elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro and methyl groups on the pyrazole ring and oxazole-carboxylic acid linkage) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to verify bond lengths and angles, critical for confirming regiochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight (227.6 g/mol) .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activities of structurally similar oxazole-carboxylic acid derivatives?
- Substituent Effects : The 4-chloro-1-methylpyrazole group in this compound may alter lipophilicity vs. trifluoromethyl or ethylphenyl groups in analogs, impacting membrane permeability .
- Assay Variability : Differences in MIC (minimum inhibitory concentration) protocols (e.g., broth microdilution vs. agar diffusion) can lead to conflicting results .
- Resolution : Standardize bioactivity assays and use computational modeling (e.g., molecular docking) to predict target interactions .
Q. How can researchers leverage the carboxylic acid moiety for targeted drug design?
- Functionalization Approaches :
- Esterification/Amidation : React with alcohols or amines to improve bioavailability. For example, methyl ester derivatives enhance cell penetration .
- Metal Coordination : The carboxylic acid group can chelate metal ions (e.g., Zn²⁺), potentially modulating enzyme inhibition (e.g., matrix metalloproteinases) .
- SAR Studies : Systematic modification of the pyrazole’s chloro and methyl groups (e.g., replacing Cl with Br or F) can elucidate steric/electronic effects on activity .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be mitigated?
- Challenges :
- Twinned Crystals : Common in heterocyclic systems due to flexible substituents. SHELXD/SHELXE can deconvolute overlapping diffraction patterns .
- Hydrogen Bonding Networks : The carboxylic acid group forms strong O–H···N/O bonds, complicating electron density maps. Graph-set analysis (as in ) identifies recurring motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
